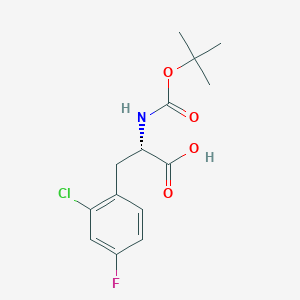

Boc-L-2-Chloro-4-fluorophe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

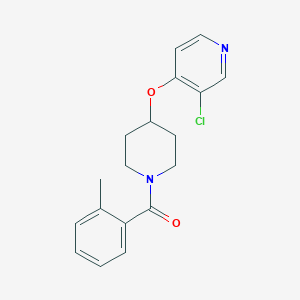

Boc-L-2-Chloro-4-fluorophe is a type of BOC-Amino Acid with the CAS number 1213887-81-0 . Its molecular formula is C14H17ClFNO4 and it has a molecular weight of 317.74 . The IUPAC name for this compound is (2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .

Molecular Structure Analysis

The InChI string for Boc-L-2-Chloro-4-fluorophe is InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 . This provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

Boc-L-2-Chloro-4-fluorophe has a density of 1.3±0.1 g/cm3 and a boiling point of 451.9±45.0 °C at 760 mmHg . It should be stored at 2-8 °C .

Applications De Recherche Scientifique

Photoactivatable Amino Acids for Biological Studies

Boc-protected derivatives of photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, have been utilized to study tRNA mischarging in Escherichia coli. This approach allows for the investigation of protein synthesis mechanisms and the role of tRNA in genetic code expression, demonstrating the utility of Boc-protected amino acids in molecular biology (Baldini et al., 1988).

Advancements in Peptide Synthesis

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine highlights the capability of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in native chemical ligation, facilitating the production of complex peptides. This method proves crucial for synthesizing biologically relevant molecules, including therapeutic peptides, showcasing the chemical versatility of Boc-protected amino acids in peptide chemistry (Crich & Banerjee, 2007).

Tumor Imaging and Therapy

Studies have explored the use of 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA) as a tumor-specific probe, particularly for its selectivity by L-type amino acid transporter 1 (LAT1), which is upregulated in cancers. This research underscores the potential of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in developing diagnostic tools and therapeutic agents for cancer treatment, highlighting the compound's application in nuclear medicine and oncology (Watabe et al., 2017).

Cross-Coupling Reactions in Drug Synthesis

The use of Boc-derivatives in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases the role of Boc-L-2-Chloro-4-fluorophenylalanine in synthetic chemistry. This methodology facilitates the creation of novel drug molecules, illustrating the significance of these derivatives in medicinal chemistry and drug development processes (Firooznia et al., 1998).

NMR Spectroscopy in Protein Research

The synthesis of tetrafluorinated aromatic amino acids, including derivatives of Boc-L-2-Chloro-4-fluorophenylalanine, enables their use in NMR spectroscopy to study protein-membrane interactions. This application demonstrates the importance of such derivatives in biochemistry and structural biology, providing insights into the dynamic interactions of proteins within biological membranes (Qin, Sheridan, & Gao, 2012).

Propriétés

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)

![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)

![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)

![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)